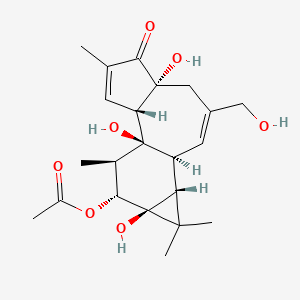
Phorbol 12-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phorbol 12-acetate is a useful research compound. Its molecular formula is C22H30O7 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Applications
-
Cancer Research
- PMA is extensively used as a tumor promoter in various animal models. It has been shown to induce tumor formation in mouse skin and is involved in the study of tumorigenesis mechanisms .
- Case Study: In a study examining the effects of PMA on chromosomal aberrations, it was found that PMA treatment led to significant genetic damage in model organisms such as Allium cepa and zebrafish embryos .
-
Cell Signaling and Differentiation
- PMA is utilized to induce differentiation of monocytes into macrophages (THP-1 cells) and to stimulate the proliferation of lymphocytes .
- Data Table: Induction of Differentiation
Cell Type Treatment Concentration Effect THP-1 Monocytes 50 ng/mL Differentiation into macrophages Jurkat T-cells 50 ng/mL IL-2 production increase
-
Inflammation Studies
- PMA is a potent inflammatory agent used to model inflammatory diseases such as psoriasis and rheumatoid arthritis. Its application helps researchers understand the underlying inflammatory pathways and test anti-inflammatory compounds .
- Case Study: A recent study demonstrated that PMA-induced inflammation could be mitigated by tangeretin, highlighting its potential therapeutic role against PMA-induced skin inflammation .
-
Neuroscience Research
- In neurobiology, PMA is used to investigate neuronal signaling pathways and dendritic spine development. It has been shown to affect neuronal morphology through PKC activation .
- Data Table: Effects on Neuronal Cells
Neuronal Cell Type Treatment Concentration Observed Effect HL-60 Cells 100 nM Induction of apoptosis Neuronal Cultures Varies Altered dendritic spine morphology
- Pharmacological Studies
Propriétés
Formule moléculaire |
C22H30O7 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O7/c1-10-6-15-20(26,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,28)18(29-12(3)24)11(2)21(14,15)27/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3/t11-,14+,15-,16-,18-,20-,21-,22-/m1/s1 |
Clé InChI |
NVKVYBPQQUTLSY-RPCQODIISA-N |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)OC(=O)C |
SMILES isomérique |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)OC(=O)C |
SMILES canonique |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)OC(=O)C |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















